molecular formula C8H7BrO4S B3047867 5-Bromo-2-(methylsulfonyl)benzoic acid CAS No. 146431-33-6

5-Bromo-2-(methylsulfonyl)benzoic acid

Cat. No.: B3047867
CAS No.: 146431-33-6
M. Wt: 279.11 g/mol
InChI Key: HUGYEDOXFXCAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7BrO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5th position and a methylsulfonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylsulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 5th position.

Another method involves the use of 2-chlorobenzoic acid as a starting material. The compound undergoes a monobromination reaction in an N-bromosuccinimide (NBS)/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, which is then further modified to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. One such method uses dimethyl terephthalate as the raw starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process is designed to be cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfonyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels without relying on insulin . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylsulfonyl)benzoic acid is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.

Properties

IUPAC Name

5-bromo-2-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYEDOXFXCAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344691
Record name 5-Bromo-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146431-33-6
Record name 5-Bromo-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylsulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(methylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methylsulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(methylsulfonyl)benzoic acid
Reactant of Route 6
5-Bromo-2-(methylsulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.